2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at the 5-position and a 4-tert-butylphenoxy acetamide moiety at the 2-position.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2,3)11-5-7-12(8-6-11)22-9-13(20)17-15-19-18-14(23-15)10-21-4/h5-8H,9-10H2,1-4H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBNDHOXXFRWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocyanates under controlled conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be attached through nucleophilic substitution reactions involving tert-butylphenol and suitable leaving groups like halides or tosylates.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation reactions facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- The methoxymethyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., benzylthio in compound 5d) .
Compounds with Triazole/Thiazole Hybrid Scaffolds
Table 2: Triazole/Thiazole-Based Analogs
Key Observations :
- Hybrid scaffolds (e.g., triazole-thiadiazole) often exhibit enhanced binding to enzymatic targets like Akt or kinases due to increased π-π interactions and hydrogen bonding .
Bioactive 1,3,4-Thiadiazole Derivatives
Table 3: Compounds with Reported Anticancer/Antimicrobial Activity
Key Observations :
- Akt inhibition is a common mechanism for thiadiazole derivatives, suggesting the target compound may share this pathway if appropriately substituted .
- Trimethoxyphenyl groups (e.g., in 5p) enhance interactions with tubulin or other cytoskeletal targets, a strategy applicable to optimizing the target compound .
Biological Activity
The compound 2-(4-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole core linked to an acetamide moiety and a tert-butylphenoxy group. This structural configuration is significant as it influences the compound's biological interactions and pharmacological properties.
Biological Activity Overview
-
Anticancer Activity
- Mechanism of Action : Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family proteins and activation of caspases. The compound under study may exhibit similar properties due to its structural resemblance to other active thiadiazole derivatives.
- In Vitro Studies : Preliminary studies on related thiadiazole compounds indicate significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar scaffolds have demonstrated IC50 values in the low micromolar range against breast (MCF-7) and liver (HepG2) cancer cells .
-
Selectivity and Safety Profile
- Compounds within this class often show selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics. For example, studies have indicated that certain thiadiazole derivatives exhibit higher cytotoxicity against cancer cells compared to normal Vero cells .
Table 1: Comparative Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio |
| 4i | HepG2 | 2.32 | Cell cycle arrest and apoptosis |
| 9e | A431 | 10.10 | Inhibits VEGFR-2 phosphorylation |
Case Studies
- Case Study on Compound 4i : A study evaluated the anticancer activity of a derivative similar to our compound, revealing an IC50 value of 0.2 µM against A549 lung cancer cells. The mechanism involved significant upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
- In Vivo Studies : Another investigation utilized a tumor-bearing mouse model to assess the efficacy of thiadiazole derivatives. The results indicated that these compounds effectively targeted tumor cells with minimal impact on healthy tissues .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications in the thiadiazole scaffold can significantly affect biological activity:
Q & A
Q. Example SAR Table :
| Derivative | R1 (Phenoxy) | R2 (Thiadiazole) | IC50 (MCF-7, μM) |
|---|---|---|---|
| Parent | tert-butyl | methoxymethyl | 0.084 |
| Derivative A | isopropyl | ethoxymethyl | 0.12 |
| Derivative B | phenyl | hydroxymethyl | 0.25 |
What experimental strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:
- Reproducibility Checks : Replicate assays in independent labs using identical protocols (e.g., MTT assay with 48h incubation) .
- Orthogonal Assays : Confirm anticancer activity via apoptosis assays (Annexin V staining) and cell cycle analysis .
- Purity Validation : Re-purify compounds via preparative HPLC and re-test .
- Statistical Analysis : Use ANOVA or Student’s t-test to assess significance (p < 0.05) .
How can computational methods predict the binding mode of this compound to biological targets?
Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to dock the compound into protein active sites (e.g., PDB: 3EQM for aromatase). Optimize hydrogen bonding with key residues (e.g., Arg115, Met374) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability (RMSD < 2 Å) .
- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .
What crystallographic techniques validate the 3D structure of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
